![molecular formula C6H3Cl2N3 B3114351 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 2009345-75-7](/img/structure/B3114351.png)
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
“5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine” is a synthetic compound with the molecular formula C6H3Cl2N3 . It’s a member of the [1,2,4]triazolo[1,5-a]pyrimidines, a class of non-naturally occurring small molecules that have found wide application in drug design .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, including “5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine”, can be achieved through several methods. One common approach is the oxidative cyclization of N-(2-pyridyl)amidines using various oxidizers . Another method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides .Molecular Structure Analysis
The molecular structure of “5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine” is based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold . This scaffold is present in diverse important structures in agriculture and medicinal chemistry .Scientific Research Applications
Antibacterial Activity
Triazolo pyridine derivatives have shown promising antibacterial activities . For instance, some compounds have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, compound 2e exhibited superior antibacterial activities, which was comparable to the first-line antibacterial agent ampicillin .
Antimicrobial Agents
The development of new antimicrobial agents is one of the most challenging tasks in the antibacterial field . Nitrogen-containing heterocycles, such as triazolo pyridine derivatives, are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .
Microwave-Mediated Synthesis
A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5- a ]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Fluorescent Emitter
[1,2,4]Triazolo [1,5-a]pyridine (TP) is employed as a novel electron acceptor to construct a deep-blue bipolar fluorescent emitter (TPP-PPI) for the first time . Single crystals of TPP-PPI show a special packing mode which may provide a carrier transport channel .
Anti-Cancer Agents
In silico ADME studies were applied to determine the physicochemical and pharmacokinetic properties to facilitate valuable insights in the development of more effective anticancer therapies .
Treatment of Cardiovascular Disorders
1,2,4-triazolo [1,5- a ]pyridine exhibits numerous activities, including acting as RORγt inverse agonists . These compounds are utilized in the treatment of cardiovascular disorders .
Mechanism of Action
Target of Action
The primary target of 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase to the S phase and the progression of the S phase .
Mode of Action
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine inhibits CDK2, thereby disrupting the normal cell cycle progression . This compound interacts with CDK2, leading to a significant alteration in cell cycle progression . The inhibition of CDK2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 by 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine affects the cell cycle pathway . This disruption in the cell cycle pathway leads to the arrest of the cell cycle, preventing the cells from entering the S phase from the G1 phase . This can result in the inhibition of cell proliferation, particularly in cancer cells .
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties
Result of Action
The result of the action of 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine is the significant inhibition of cell proliferation . Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
properties
IUPAC Name |
5,7-dichloro-[1,2,4]triazolo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-5(8)11-6(2-4)9-3-10-11/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEQOYPBMKFGPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N2C1=NC=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501265244 | |
Record name | 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501265244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine | |
CAS RN |
2009345-75-7 | |
Record name | 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2009345-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dichloro[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501265244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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